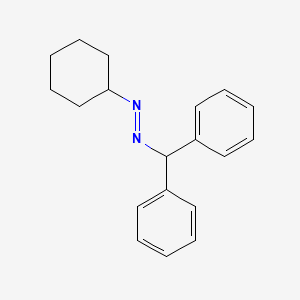![molecular formula C37H34N2O9 B14409233 2'-O-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]uridine CAS No. 85315-85-1](/img/structure/B14409233.png)
2'-O-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]uridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-O-Benzoyl-5’-O-[bis(4-methoxyphenyl)(phenyl)methyl]uridine is a nucleoside derivative that has garnered interest in the field of organic chemistry due to its unique structural properties and potential applications. This compound features a uridine core modified with benzoyl and bis(4-methoxyphenyl)(phenyl)methyl groups, which enhance its chemical stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Benzoyl-5’-O-[bis(4-methoxyphenyl)(phenyl)methyl]uridine typically involves multiple steps, starting from uridineCommon reagents used in these steps include benzoyl chloride, dimethoxytrityl chloride, and various bases and solvents to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2’-O-Benzoyl-5’-O-[bis(4-methoxyphenyl)(phenyl)methyl]uridine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with NBS can yield brominated derivatives, while reduction with LiAlH4 can produce alcohols .
Applications De Recherche Scientifique
2’-O-Benzoyl-5’-O-[bis(4-methoxyphenyl)(phenyl)methyl]uridine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2’-O-Benzoyl-5’-O-[bis(4-methoxyphenyl)(phenyl)methyl]uridine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound’s modifications enhance its binding affinity and specificity, allowing it to interfere with biological pathways and processes. For instance, it may inhibit viral replication by incorporating into viral RNA or DNA, leading to chain termination .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Benzoyl-5’-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxycytidine .
- N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine-3’-O-(2-cyanoethyl)-N,N-diisopropylphosphoramidite .
Uniqueness
2’-O-Benzoyl-5’-O-[bis(4-methoxyphenyl)(phenyl)methyl]uridine is unique due to its specific structural modifications, which confer enhanced stability and reactivity compared to other nucleoside derivatives. These properties make it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
85315-85-1 |
|---|---|
Formule moléculaire |
C37H34N2O9 |
Poids moléculaire |
650.7 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-3-yl] benzoate |
InChI |
InChI=1S/C37H34N2O9/c1-44-28-17-13-26(14-18-28)37(25-11-7-4-8-12-25,27-15-19-29(45-2)20-16-27)46-23-30-32(41)33(48-35(42)24-9-5-3-6-10-24)34(47-30)39-22-21-31(40)38-36(39)43/h3-22,30,32-34,41H,23H2,1-2H3,(H,38,40,43)/t30-,32-,33-,34-/m1/s1 |
Clé InChI |
JSUCWPTZTUGPOA-DWNQJFHRSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=O)NC5=O)OC(=O)C6=CC=CC=C6)O |
SMILES canonique |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)OC(=O)C6=CC=CC=C6)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


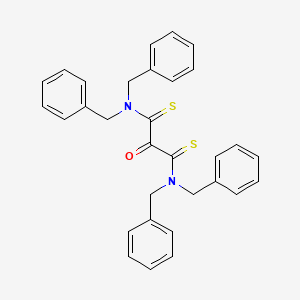


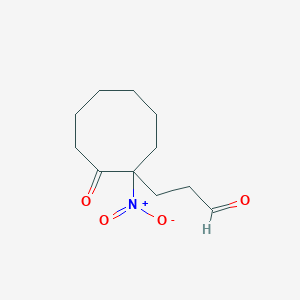

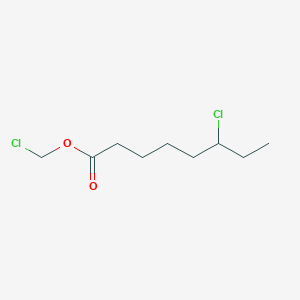
![Benzene, [(10-undecenyloxy)methyl]-](/img/structure/B14409192.png)
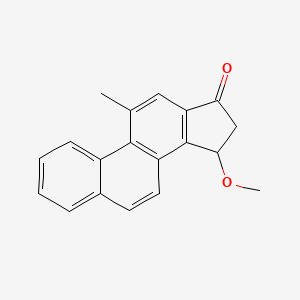
![2-Azaspiro[5.5]undecan-7-ol, 2-methyl-, (6R,7R)-](/img/structure/B14409203.png)

![2-[3-(2,6-dimethylphenyl)phenyl]-1,3-dimethylbenzene](/img/structure/B14409215.png)
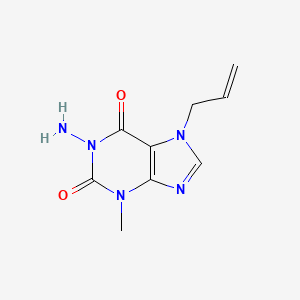
![3-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-indole](/img/structure/B14409227.png)
